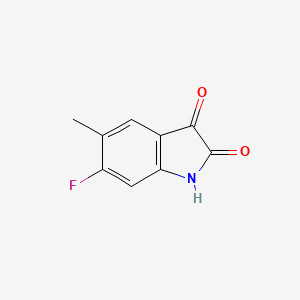

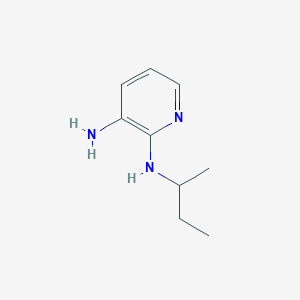

![molecular formula C13H12F6N4O B1391020 7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1186404-55-6](/img/structure/B1391020.png)

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Vue d'ensemble

Description

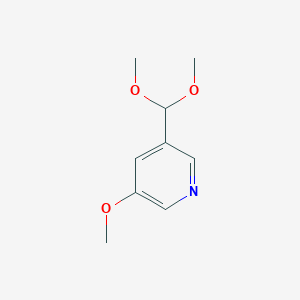

The compound “7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core, with a tert-butyl group attached at the 7-position, and two trifluoromethyl groups attached at the 2 and 4 positions. The carboxamide group is also attached at the 5-position of the pyrrolopyrimidine core .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The trifluoromethyl groups are generally considered to be stable under most conditions, while the carboxamide group could potentially undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

1. Antimicrobial Activity of Trifluoromethylated Tetrazolo Pyrimidines

- Summary of Application : A series of novel trifluoromethylated tetrazolo pyrimidines were synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The compounds were prepared via a highly regioselective cyclocondensation reaction between β-alkoxyvinyl trifluoromethyl ketones and 5-aminotetrazole .

- Results : Two of the compounds tested displayed activity against the Gram-positive and Gram-negative bacteria used in the tests, and they were moderately active against the yeast Candida albicans .

2. Synthesis of New Pyrido Pyrimidine and Pyrimidino Oxazine Derivatives

- Summary of Application : Methods were developed for the synthesis of new pyrido pyrimidine and pyrimidino oxazine derivatives .

- Methods of Application : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido pyrimidin-5-one derivatives .

- Results : The newly synthesized compounds could potentially be used in various applications due to the wide range of biological activity exhibited by pyrido pyrimidines .

3. Pharmacologically Active Decorated Six-Membered Diazines

- Summary of Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .

- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

4. Antimicrobial Activity of Trifluoromethylated Tetrazolo Pyrimidines

- Summary of Application : A series of novel trifluoromethylated tetrazolo pyrimidines were synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The compounds were prepared via a highly regioselective cyclocondensation reaction between β-alkoxyvinyl trifluoromethyl ketones and 5-aminotetrazole .

- Results : The newly synthesized compounds showed promising antimicrobial activity .

5. Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

- Summary of Application : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives .

- Methods of Application : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

- Results : The newly synthesized compounds could potentially be used in various applications due to the wide range of biological activity exhibited by pyrido pyrimidines .

6. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines

- Summary of Application : Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .

- Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines, with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : Diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Orientations Futures

Propriétés

IUPAC Name |

7-tert-butyl-2,4-bis(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6N4O/c1-11(2,3)23-4-5(8(20)24)6-7(12(14,15)16)21-10(13(17,18)19)22-9(6)23/h4H,1-3H3,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRDDVSPCWNRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C2=C(N=C(N=C21)C(F)(F)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

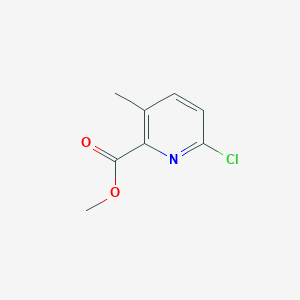

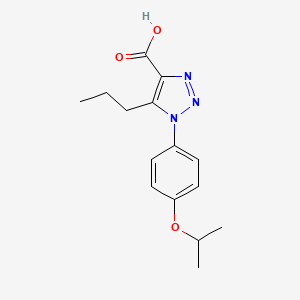

![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)

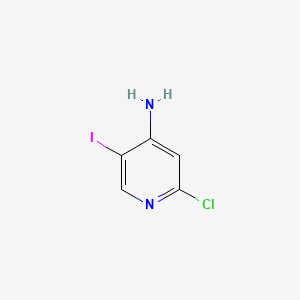

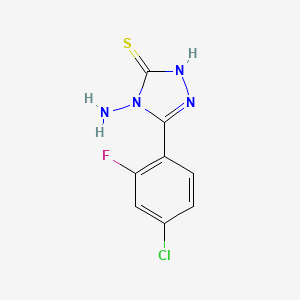

![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

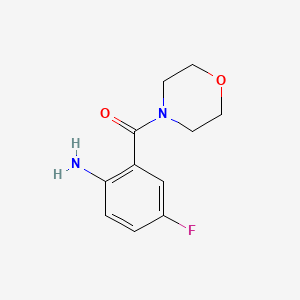

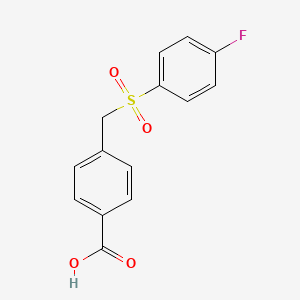

![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)